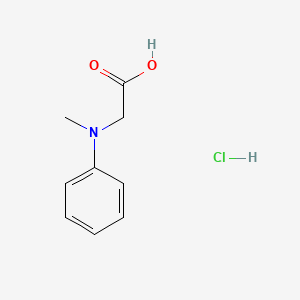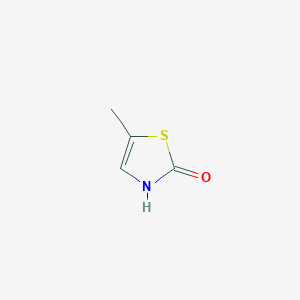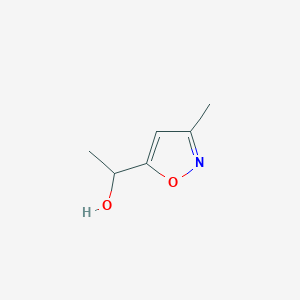
2-(Methyl(phenyl)amino)acetic acid hydrochloride
Übersicht
Beschreibung
“2-(Methyl(phenyl)amino)acetic acid hydrochloride” is a chemical compound with the molecular formula C9H12ClNO2 . It is a powder at room temperature . The IUPAC name for this compound is [(3-methylbenzyl)amino]acetic acid hydrochloride .
Molecular Structure Analysis
The molecular structure of “2-(Methyl(phenyl)amino)acetic acid hydrochloride” consists of 9 carbon atoms, 12 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The InChI Key for this compound is GYPHSVJFSAGJNQ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“2-(Methyl(phenyl)amino)acetic acid hydrochloride” is a powder at room temperature . It has a molecular weight of 201.65 . The compound is soluble, with a solubility of 2.59 mg/ml .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
2-(Methyl(phenyl)amino)acetic acid hydrochloride: is a valuable building block in chemical synthesis. It’s used to introduce the N-methyl-N-phenylglycine moiety into larger molecules. This compound can serve as a precursor in the synthesis of various pharmaceuticals, where the phenyl group may contribute to the pharmacophore, enhancing the drug’s ability to interact with biological targets .
Protein Degrader Building Blocks
This compound is also utilized in the development of protein degraders. Protein degraders are a new class of therapeutic agents that target disease-causing proteins for degradationN-METHYL-N-PHENYLGLYCINE HYDROCHLORIDE can be incorporated into molecules that bind to specific proteins, marking them for destruction by the cell’s proteasome .
Research in Molecular Biology
In molecular biology, this compound can be used as a reagent to modify peptides and proteins. Such modifications can alter the function or stability of these biomolecules, which is useful in studying their roles in various biological processes and diseases .
Material Science
The compound finds applications in material science, particularly in the synthesis of novel polymers. Its phenyl group can contribute to the rigidity and thermal stability of polymers, which is beneficial for creating materials that need to withstand high temperatures or mechanical stress .
Catalysis
It may be used as a ligand or a co-catalyst in catalytic reactions. The nitrogen atom in the amino group can coordinate to metals, facilitating various catalytic processes that are essential in industrial chemistry for the production of fine chemicals .
Medicinal Chemistry
In medicinal chemistry, N-METHYL-N-PHENYLGLYCINE HYDROCHLORIDE is a potential intermediate for the synthesis of compounds with therapeutic effects. Its structural features can be exploited to create molecules with local anesthetic, anti-tuberculosis, anti-convulsant, and anti-neoplastic effects .
Educational Use
Lastly, this compound is often used in educational settings, such as university research labs, to teach advanced organic synthesis techniques. Students can learn about amine acylation and the synthesis of complex organic molecules by working with this compound .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 2-(Methyl(phenyl)amino)acetic acid hydrochloride are currently unknown. This compound is a derivative of phenylacetic acid, which is known to have various biological activities . .
Mode of Action
The mode of action of 2-(Methyl(phenyl)amino)acetic acid hydrochloride is not well-documented. As a derivative of phenylacetic acid, it may share some of its biological activities. Phenylacetic acid is known to interact with various enzymes and receptors in the body . .
Biochemical Pathways
It’s worth noting that benzylic compounds, which include this compound, can undergo reactions at the benzylic position . .
Pharmacokinetics
The compound is a solid at room temperature and is stored in an inert atmosphere . These properties may influence its bioavailability.
Result of Action
Indole derivatives, which include this compound, have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities . .
Action Environment
The compound is stored in an inert atmosphere at room temperature , which may influence its stability.
Eigenschaften
IUPAC Name |
2-(N-methylanilino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-10(7-9(11)12)8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPHSVJFSAGJNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944509 | |
| Record name | N-Methyl-N-phenylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methyl(phenyl)amino)acetic acid hydrochloride | |
CAS RN |
21911-75-1 | |
| Record name | 21911-75-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyl-N-phenylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[methyl(phenyl)amino]acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















